molecular formula C18H19N3OS B11614518 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea

Cat. No.: B11614518
M. Wt: 325.4 g/mol
InChI Key: GUKJNAXGWLHPAH-UHFFFAOYSA-N
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Description

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a thiazole ring, a phenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.

    Urea Formation: The thiazole derivative is then reacted with an isocyanate or a carbamoyl chloride to form the urea linkage. This step usually requires a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated derivatives, substituted ureas.

Scientific Research Applications

1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and urea linkage play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-(4,5-Dihydro-1,3-thiazol-2-yl)-3-phenylurea: Lacks the methyl and methylphenyl groups, which may affect its biological activity and properties.

    1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea: Similar structure but without the 4-methylphenyl group, leading to different reactivity and applications.

Uniqueness: 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea is unique due to the presence of both the thiazole ring and the specific substitution pattern on the phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-(4-methylphenyl)-1-phenylurea

InChI

InChI=1S/C18H19N3OS/c1-13-8-10-15(11-9-13)20-17(22)21(16-6-4-3-5-7-16)18-19-12-14(2)23-18/h3-11,14H,12H2,1-2H3,(H,20,22)

InChI Key

GUKJNAXGWLHPAH-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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